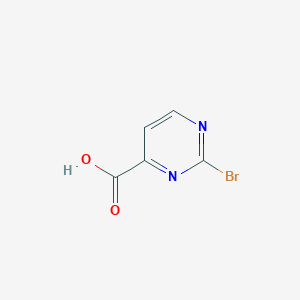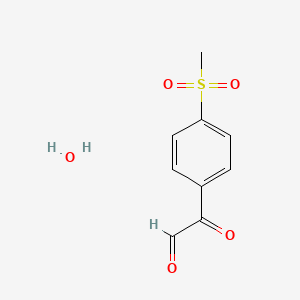
2-Bromopyrimidine-4-carboxylic acid
説明
2-Bromopyrimidine-4-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
Synthesis Analysis
The synthesis of 2-Bromopyrimidines has been discussed in several papers . The preparation of 2-Bromopyrimidines involves various methods, including traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, and alternative nucleophilic reagents .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BrN2O2 . The molecular weight of this compound is 202.01 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .
科学的研究の応用
Synthesis of Halopyrimidine Esters
2-Bromopyrimidine-4-carboxylic acid is used in the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This process is highly regioselective, enabling the synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate. Such compounds are important in the development of pharmacologically active molecules, including potent CK2 inhibitors like CX-5011 (Regan et al., 2012).
Microwave-Assisted Palladium-Catalyzed Coupling
5-Bromopyrimidine reacts with bithiophene and its analogues in the presence of a palladium catalyst, resulting in 5-(het)aryl substituted pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling. This process illustrates the chemical versatility of 5-bromopyrimidine in creating complex molecular structures (Verbitskiy et al., 2013).
Near-Infrared Emission in Bimetallic Complexes
A bridging ligand, 5-bromopyrimidine-2-carboxylic acid (bpmc), is utilized in constructing bimetallic complexes with IrIII and LnIII centers. These complexes demonstrate efficient IrIII → LnIII energy transfer, important for near-infrared (NIR) applications (Chen et al., 2014).
Development of HCV NS5B Polymerase Inhibitors
5,6-Dihydroxypyrimidine-4-carboxylic acids, which can be derived from bromopyrimidines, have shown promise as inhibitors of hepatitis C virus (HCV) NS5B polymerase. These compounds bind at the enzyme's active site and are key in developing novel HCV treatments (Stansfield et al., 2004).
Safety and Hazards
作用機序
Mode of Action
Bromopyrimidines are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction involves the transmetalation of an organoboron reagent to a palladium complex .
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may play a role in the synthesis of various organic compounds.
特性
IUPAC Name |
2-bromopyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZKCRMRSEGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285797 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211515-50-2 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3026939.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B3026940.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)



![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)